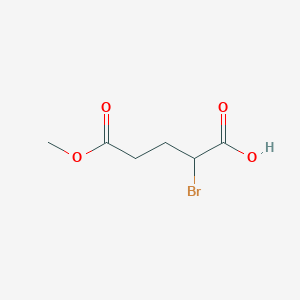

2-bromo-5-methoxy-5-oxopentanoic acid

CAS No.: 95352-12-8

Cat. No.: VC4150601

Molecular Formula: C6H9BrO4

Molecular Weight: 225.038

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95352-12-8 |

|---|---|

| Molecular Formula | C6H9BrO4 |

| Molecular Weight | 225.038 |

| IUPAC Name | 2-bromo-5-methoxy-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C6H9BrO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3H2,1H3,(H,9,10) |

| Standard InChI Key | UIJWJOZYGCIHTA-UHFFFAOYSA-N |

| SMILES | COC(=O)CCC(C(=O)O)Br |

Introduction

Structural and Chemical Properties

Molecular Characteristics

2-Bromo-5-methoxy-5-oxopentanoic acid is a white crystalline solid with the IUPAC name 2-bromo-5-methoxy-5-oxopentanoic acid. Its SMILES notation (COC(=O)CCC(C(=O)O)Br) and InChIKey (UIJWJOZYGCIHTA-UHFFFAOYSA-N) confirm the presence of a methoxy carbonyl group at position 5 and a bromine atom at position 2 . The compound’s exact mass is 223.968 g/mol, with a topological polar surface area (PSA) of 63.6 Ų, indicative of moderate polarity .

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉BrO₄ | |

| Molecular Weight | 225.04 g/mol | |

| Exact Mass | 223.968 g/mol | |

| PSA | 63.6 Ų | |

| LogP | 0.79 | |

| Predicted CCS (Ų) | 138.1 ([M+H]+) |

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for structural validation. The compound’s ¹H NMR spectrum in dimethyl sulfoxide (DMSO) exhibits signals for the methoxy group (δ 3.93 ppm), methylene protons adjacent to the bromine (δ 4.0–4.5 ppm), and carboxylic acid protons (δ 12–13 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 224.97569 ([M+H]+) .

Synthesis and Optimization

Bromination of m-Methoxybenzoic Acid

A patented method involves brominating m-methoxybenzoic acid in halogenated solvents (e.g., dichloromethane or chloroform) using N-bromosuccinimide (NBS) as the brominating agent . Red phosphorus and potassium bromate serve as initiators and co-catalysts, respectively, with sulfuric acid enhancing electrophilic substitution.

Procedure:

-

Dissolution: m-Methoxybenzoic acid (15.2 g, 0.1 mol) is dissolved in chloroform (70 g).

-

Bromination: NBS (21.36 g, 0.12 mol) is added at 25°C, followed by stirring for 3 hours.

-

Workup: The reaction mixture is quenched with ice water, and chloroform is recovered under reduced pressure.

-

Recrystallization: Methanol recrystallization yields 21.41 g (92.7%) of product with 99.2% purity .

Table 2: Synthetic Method Comparison

| Parameter | Example 1 (Chloroform) | Comparative Example (Water) |

|---|---|---|

| Solvent | Chloroform | Water |

| Brominating Agent | NBS | Bromine |

| Yield | 92.7% | 83% |

| Purity | 99.2% | 98.5% |

| Reaction Time | 3 hours | 1 hour |

Alternative Routes

Ethyl ester derivatives (e.g., 2-bromo-5-ethoxy-5-oxopentanoic acid) are synthesized via esterification of the parent acid with ethanol, though these variants are less commonly reported .

Applications in Pharmaceutical Synthesis

Intermediate for PET Imaging Agents

This compound serves as a precursor for N-(2-[¹⁸F]fluoropropionyl)-L-glutamine ([¹⁸F]FPGLN), a positron emission tomography (PET) tracer used in oncology . The bromine atom facilitates nucleophilic aromatic substitution with fluorine-18, enabling radiolabeling.

Key Steps:

-

Bromine Retention: The bromine’s position ensures regioselective fluorination.

-

Ester Hydrolysis: Post-labeling hydrolysis yields the active tracer .

Role in Organocatalyst Development

In asymmetric catalysis, derivatives of 2-bromo-5-methoxy-5-oxopentanoic acid are employed to synthesize amide-functionalized organocatalysts. These catalysts enhance enantioselectivity in alcoholysis reactions of meso-cyclic anhydrides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume